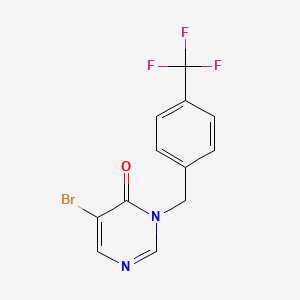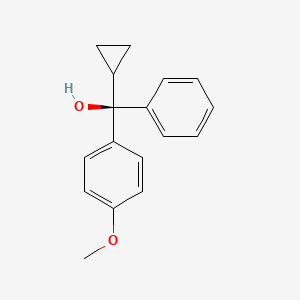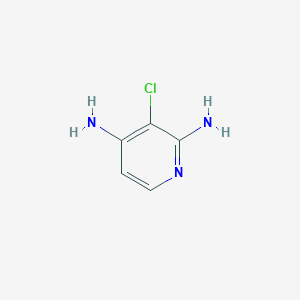
1-Methyl-4-(phenylmethyl)piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenylmethyl)piperazinone is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methyl group at the 1-position and a phenylmethyl group at the 4-position of the piperazine ring
Métodos De Preparación
The synthesis of 1-Methyl-4-(phenylmethyl)piperazinone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to piperazines under mild conditions .
Análisis De Reacciones Químicas
1-Methyl-4-(phenylmethyl)piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents using appropriate nucleophiles.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenylmethyl)piperazinone has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenylmethyl)piperazinone involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to conformational changes and subsequent biological responses .
Comparación Con Compuestos Similares
1-Methyl-4-(phenylmethyl)piperazinone can be compared to other piperazine derivatives such as 1-methyl-4-benzylpiperazine (MBZP) and 1-(4-chlorophenyl)phenylmethylpiperazine. While these compounds share a similar core structure, they differ in their substituents, which influence their chemical properties and biological activities. For instance, MBZP is known for its stimulant effects, whereas this compound is primarily studied for its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial processes. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its mechanisms of action.
Propiedades
Número CAS |
78551-64-1 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-benzyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13-7-8-14(10-12(13)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
FXMLEDDKSZZPLP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)






![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)




